molecular formula C16H8BrCl2NO2 B4268573 7-Bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid

7-Bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B4268573
M. Wt: 397.0 g/mol
InChI Key: YZEZOVJARLWAHB-UHFFFAOYSA-N
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Description

7-Bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family

Properties

IUPAC Name

7-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NO2/c17-9-2-3-10-11(16(21)22)7-14(20-15(10)6-9)8-1-4-12(18)13(19)5-8/h1-7H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEZOVJARLWAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with specific molecular targets makes them candidates for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-2-(3,4-dichlorophenyl)-1H-indole-3-carbaldehyde
  • 2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid
  • 7-bromo-2-(3,4-dichlorophenyl)-4-quinazolinecarboxylic acid

Uniqueness

Compared to similar compounds, 7-Bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid stands out due to its specific combination of bromine, chlorine, and carboxylic acid functional groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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